molecular formula C15H11ClF3NO2 B5813382 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No. B5813382
M. Wt: 329.70 g/mol
InChI Key: JNTUIIWGUNMKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a white powder that is soluble in organic solvents and is commonly referred to as CFTR inhibitor.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves the inhibition of CFTR by binding to the ATP binding site of the channel. This results in a decrease in the transport of chloride ions across cell membranes, leading to a reduction in fluid secretion.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its CFTR inhibitory properties, it has been shown to have anti-inflammatory effects, as well as the ability to modulate the activity of other ion channels.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has a number of advantages for use in lab experiments. It is a highly specific inhibitor of CFTR, making it a valuable tool for studying the role of CFTR in various physiological processes. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide. One area of interest is the development of more soluble analogs of the compound that can be more easily administered in experimental settings. Additionally, further research is needed to fully understand the potential therapeutic applications of CFTR inhibition in various diseases, including cystic fibrosis and polycystic kidney disease. Finally, the development of more specific inhibitors of CFTR could lead to the development of more targeted therapies for these diseases.
In conclusion, this compound is a valuable tool for studying the role of CFTR in various physiological processes. Its unique properties have led to a wide range of scientific research applications and potential therapeutic applications in a number of diseases. Further research is needed to fully understand the potential of this compound and its analogs in the treatment of these diseases.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide involves the reaction of 2-chloro-5-trifluoromethyl aniline with 2-methoxybenzoic acid in the presence of a coupling agent. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by recrystallization.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide has been used extensively in scientific research as a CFTR inhibitor. CFTR is an ion channel that regulates the transport of chloride ions across cell membranes. By inhibiting CFTR, this compound has been shown to have potential therapeutic applications in diseases such as cystic fibrosis, diarrhea, and polycystic kidney disease.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-12-8-9(15(17,18)19)6-7-11(12)16/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTUIIWGUNMKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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